Cas no 1491669-66-9 (3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione)

3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione structure
1491669-66-9 structure
Product name:3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
CAS No:1491669-66-9
MF:C6H13NO3S
MW:179.237320661545
CID:6203509
PubChem ID:63166439

3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
    • EN300-4291839
    • 1491669-66-9
    • AKOS012468016
    • 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C6H13NO3S/c1-7-4-6(8)2-3-11(9,10)5-6/h7-8H,2-5H2,1H3
    • InChI Key: HUXDFYJZGMROTN-UHFFFAOYSA-N
    • SMILES: S1(CCC(CNC)(C1)O)(=O)=O

Computed Properties

  • Exact Mass: 179.06161445g/mol
  • Monoisotopic Mass: 179.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 74.8Ų

3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4291839-2.5g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
2.5g
$2100.0 2023-06-03
Enamine
EN300-4291839-0.1g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
0.1g
$943.0 2023-06-03
Enamine
EN300-4291839-10.0g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
10g
$4606.0 2023-06-03
Enamine
EN300-4291839-1.0g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
1g
$1070.0 2023-06-03
Enamine
EN300-4291839-0.05g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
0.05g
$900.0 2023-06-03
Enamine
EN300-4291839-0.25g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
0.25g
$985.0 2023-06-03
Enamine
EN300-4291839-0.5g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
0.5g
$1027.0 2023-06-03
Enamine
EN300-4291839-5.0g
3-hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione
1491669-66-9
5g
$3105.0 2023-06-03

Additional information on 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione

Introduction to 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione (CAS No. 1491669-66-9)

3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 1491669-66-9, represents a unique structural motif characterized by a thiolane ring system integrated with hydroxyl and amino functional groups. The presence of these functional groups not only endows the molecule with distinct chemical reactivity but also opens up diverse possibilities for its application in drug discovery and molecular engineering.

The thiolane core is a heterocyclic structure that distinguishes this compound from more conventional cyclic ethers or thiols. The 1lambda6-thiolane moiety implies a specific stereochemical arrangement of the sulfur atom within the ring, which can critically influence the compound's interactions with biological targets. Such stereochemical precision is often a key consideration in medicinal chemistry, as it can modulate pharmacokinetic properties and binding affinity. The compound's dual functionality, featuring both a hydroxyl group and an N-methylamino side chain, further enhances its synthetic utility and potential biological activity.

In recent years, there has been growing interest in thiolane derivatives due to their potential applications as scaffolds for drug development. The flexibility of the thiolane ring allows for modifications at multiple positions, enabling chemists to tailor the molecule for specific biological activities. For instance, studies have demonstrated that thiolane-based compounds can exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for therapeutic intervention. The 3-hydroxy group provides a site for hydrogen bonding interactions, while the (methylamino)methyl substituent introduces basicity and potential for cationic interactions with biological targets.

One of the most compelling aspects of 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel analogs with enhanced bioavailability or improved selectivity profiles. The ability to functionalize both the ring and side chains allows for extensive structural diversification, which is crucial for optimizing drug-like properties such as solubility, metabolic stability, and cell membrane permeability.

The compound's reactivity also makes it an attractive candidate for use in transition-metal-catalyzed cross-coupling reactions, which are widely employed in modern synthetic organic chemistry. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of intricate molecular architectures. By incorporating 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione into such transformations, chemists can access novel derivatives with tailored electronic and steric properties.

From a biological perspective, the structural features of this compound suggest potential applications in areas such as enzyme inhibition and receptor binding studies. The hydroxyl group can engage in hydrogen bonding with polar residues in protein active sites, while the positively charged (methylamino)methyl moiety may interact with negatively charged or polar regions. Such interactions are fundamental to drug-receptor recognition and can be fine-tuned through structural modifications.

The synthesis of 3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione presents unique challenges due to its complex stereochemistry and multiple functional groups. However, advances in synthetic methodology have made it increasingly feasible to access such molecules with high purity and yield. Techniques such as chiral resolution and asymmetric synthesis play a crucial role in ensuring the desired stereochemical integrity of the final product.

In conclusion,3-Hydroxy-3-[(methylamino)methyl]-1lambda6-thiolane-1,1-dione (CAS No. 1491669-66-9) represents a fascinating example of how structural complexity can be leveraged to develop novel molecular entities with potential applications in pharmaceutical research. Its unique combination of functional groups and stereochemical features makes it a valuable building block for further chemical exploration. As our understanding of molecular interactions continues to evolve,this compound is likely to remain at the forefront of efforts to discover new therapeutic agents.

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